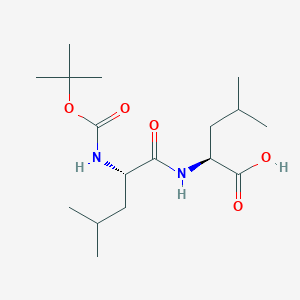

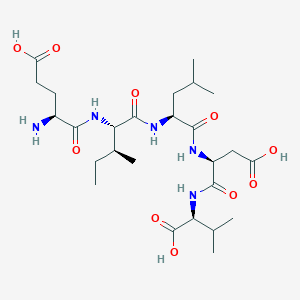

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

Descripción general

Descripción

This compound is a dipeptide derivative, which means it’s composed of two amino acids linked together. The tert-butoxycarbonyl (Boc) groups are protecting groups used in peptide synthesis. They prevent unwanted side reactions from occurring at the amino groups of the amino acids .

Synthesis Analysis

The synthesis of such compounds typically involves the coupling of protected amino acids. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . Deprotection of the Boc group can be achieved using mild methods such as with acids like trifluoroacetic acid (TFA) or with reagents like oxalyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the Boc groups would be evident in the NMR spectra .Chemical Reactions Analysis

The Boc groups in this compound make it a good candidate for further reactions, particularly in the field of peptide synthesis. The Boc groups can be selectively removed without affecting other functional groups, allowing for the coupling of this dipeptide with other amino acids or peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as solubility, melting point, and stability could be predicted based on the presence of the Boc groups and the peptide backbone .Aplicaciones Científicas De Investigación

Synthesis and Application in Peptide Research

The compound, often referred to in literature with related structures, plays a crucial role in the synthesis of complex peptides and amino acids. The work by Nevalainen and Koskinen (2001) highlights its application as a precursor for trans-4-methylproline, showcasing its relevance in synthesizing specific amino acid derivatives used in peptide research Nevalainen, Koskinen, 2001. Similarly, Thaisrivongs et al. (1987) demonstrated its utility in synthesizing renin inhibitory peptides, indicating its broader application in designing potent enzyme inhibitors Thaisrivongs et al., 1987.

Role in Stereoselective Synthesis

The compound is integral to stereoselective synthetic processes, as evidenced by Laue et al. (2000) who utilized it in the stereoselective synthesis of γ‐fluorinated α‐amino acids, showcasing its importance in the preparation of chiral building blocks for pharmaceuticals Laue et al., 2000. Koseki et al. (2011) also contributed by detailing the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, further exemplifying the compound's versatility in organic synthesis Koseki, Yamada, Usuki, 2011.

Contribution to Protein and Peptide Chemistry

Adamczyk et al. (1999) showcased the compound's significance in synthesizing collagen cross-links, an essential component in understanding and applying protein chemistry Adamczyk, Johnson, Reddy, 1999. Moreover, Ehrlich-Rogozinski's work (1974) on the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides highlights the compound's role in analytical procedures within peptide chemistry Ehrlich-Rogozinski, 1974.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that tert-butoxycarbonyl (boc) derivatives are commonly used in synthetic organic chemistry . They are often used to protect amines during chemical reactions .

Mode of Action

The compound, being a Boc derivative, likely interacts with its targets by providing protection to amines during chemical reactions . The Boc group is added to the amine group of a molecule to prevent it from reacting. After the desired reactions have taken place, the Boc group can be removed .

Biochemical Pathways

Boc derivatives are known to play a significant role in the synthesis of complex organic compounds . They allow for selective reactions to occur, which can lead to the creation of a variety of functionalized amines .

Pharmacokinetics

They are typically well-absorbed and distributed throughout the body, metabolized to remove the Boc group, and then excreted .

Result of Action

The result of the compound’s action is the protection of amines during chemical reactions, allowing for selective reactions to occur . This can lead to the synthesis of a variety of functionalized amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be affected by the reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTNVAYSJPRTLQ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427191 | |

| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73401-65-7, 15136-12-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73401-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

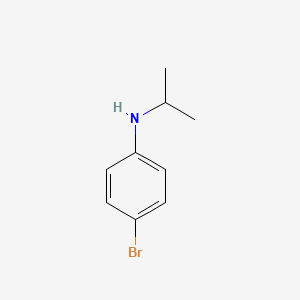

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)